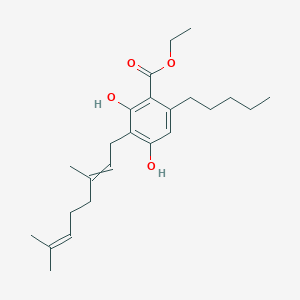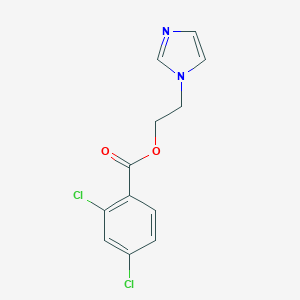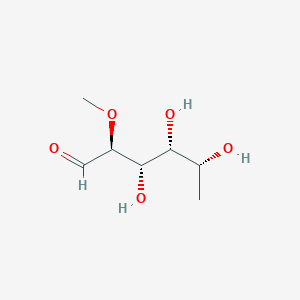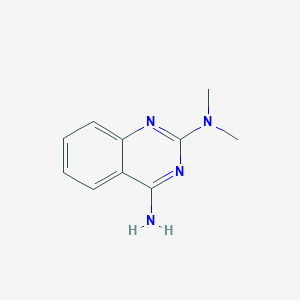![molecular formula C11H14N4O4 B231452 2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B231452.png)
2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. This compound is commonly referred to as APY and is a derivative of pyrrolopyrimidine.
Mecanismo De Acción
The mechanism of action of APY involves the inhibition of various enzymes such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 beta (GSK3β). These enzymes are essential for cancer cell growth and proliferation. By inhibiting their activity, APY can prevent the growth and proliferation of cancer cells.
Efectos Bioquímicos Y Fisiológicos
APY has been shown to have several biochemical and physiological effects. It can induce cell death in cancer cells, inhibit the activity of various enzymes, and reduce the expression of certain genes that are involved in cancer cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using APY in lab experiments is its high yield and purity. It is also a relatively stable compound, making it easy to handle and store. However, one of the limitations of using APY in lab experiments is its high cost. It is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Direcciones Futuras
There are several future directions for research on APY. One potential application is in the development of new cancer therapies. APY has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another potential application is in the development of new drugs for other diseases such as Alzheimer's and Parkinson's disease. APY has been shown to have neuroprotective effects, and further research is needed to determine its potential as a treatment for these diseases.
In conclusion, APY is a promising compound that has potential applications in various fields such as medicine, biochemistry, and pharmacology. Its mechanism of action, biochemical and physiological effects, and potential applications make it an interesting compound for further research.
Métodos De Síntesis
The synthesis of APY involves the reaction of 4-amino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylic acid with formaldehyde and tetrahydrofuran in the presence of a catalyst. The resulting compound is then reduced to obtain APY in high yield and purity.
Aplicaciones Científicas De Investigación
APY has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of various enzymes that are essential for cancer cell growth and proliferation. APY has also been found to induce cell death in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
Nombre del producto |
2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol |
|---|---|
Fórmula molecular |
C11H14N4O4 |
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
(2R,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H14N4O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2,(H2,12,13,14)/t6-,7?,8?,11-/m1/s1 |
Clave InChI |
HDZZVAMISRMYHH-IIXPVKPNSA-N |
SMILES isomérico |
C1=CN(C2=NC=NC(=C21)N)[C@H]3C(C([C@H](O3)CO)O)O |
SMILES |
C1=CN(C2=C1C(=NC=N2)N)C3C(C(C(O3)CO)O)O |
SMILES canónico |
C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3.2.1]Propellane](/img/structure/B231374.png)




![(3S,8R,9S,10R,12R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,12,14-triol](/img/structure/B231411.png)






